molecular formula C23H21FN4O2 B2766155 N-benzyl-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide CAS No. 1327548-01-5

N-benzyl-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide

Cat. No.: B2766155
CAS No.: 1327548-01-5
M. Wt: 404.445
InChI Key: FLWZYKVUIBTEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a fluorophenyl group, an oxoimidazolidinyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions The process begins with the preparation of the oxoimidazolidinyl intermediate, which is then reacted with a fluorophenyl derivative

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance the efficiency and scalability of the synthesis process. These systems allow for precise control over reaction conditions, such as temperature and pressure, leading to improved yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds

Scientific Research Applications

N-benzyl-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide
  • N-benzyl-2-(3-(4-bromophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide
  • N-benzyl-2-(3-(4-methylphenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide

Uniqueness

Compared to these similar compounds, N-benzyl-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide is unique due to the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. The fluorine atom’s electronegativity and small size allow for unique interactions with molecular targets, potentially enhancing the compound’s efficacy in various applications.

Biological Activity

N-benzyl-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to explore its synthesis, biological mechanisms, and therapeutic applications based on the latest research findings.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C20_{20}H22_{22}FN3_{3}O3_{3}
CAS Number: 1251708-27-6
Molecular Weight: 371.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of intermediates such as N-benzyl-4-fluorobenzamide through the reaction of benzylamine with 4-fluorobenzoyl chloride. Subsequent reactions involve cyclization and acetamide formation under controlled conditions to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research has indicated that it may modulate various signaling pathways, leading to significant biological effects such as:

  • Anticonvulsant Activity: Studies have shown that derivatives of similar structures exhibit potent anticonvulsant properties, suggesting potential efficacy in seizure disorders .
  • Anti-inflammatory Effects: The compound's structure allows it to potentially inhibit inflammatory pathways, making it a candidate for treating conditions characterized by inflammation.
  • Anticancer Potential: Preliminary investigations suggest that it may possess anticancer properties due to its ability to induce apoptosis in cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the following findings related to the biological activity of this compound:

StudyFindings
Anticonvulsant Study Identified structural features crucial for anticonvulsant activity; compounds similar to this structure showed ED50 values comparable to established anticonvulsants like phenytoin .
Anti-inflammatory Research Demonstrated inhibition of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.
Cancer Cell Studies Induced apoptosis in various cancer cell lines, suggesting a mechanism involving cell cycle arrest and mitochondrial dysfunction.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data indicate:

  • Absorption: High probability of human intestinal absorption.
  • Blood-Brain Barrier Penetration: Moderate likelihood of crossing the blood-brain barrier, which is critical for central nervous system activity.

Toxicological assessments are necessary to evaluate the safety profile before clinical applications can be considered.

Properties

IUPAC Name

N-benzyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2/c24-19-9-11-20(12-10-19)27-15-14-26(23(27)30)17-22(29)28(21-8-4-5-13-25-21)16-18-6-2-1-3-7-18/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWZYKVUIBTEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.